molecular formula C16H11FO3S B1519023 3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid CAS No. 1040084-06-7

3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Cat. No.: B1519023
CAS No.: 1040084-06-7
M. Wt: 302.3 g/mol
InChI Key: RQDMZTJFMUFHGZ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a carboxylic acid group, and a fluorophenyl sulfanyl group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can be synthesized from ortho-hydroxystilbenes via a hypervalent iodine reagents-mediated cyclization . They can also undergo a nickel-catalyzed intramolecular nucleophilic addition reaction .


Physical and Chemical Properties Analysis

The physical form of this compound is a powder . The molecular weight is 302.33 .

Scientific Research Applications

Molecular Structure and Interactions

  • The compound has been studied for its crystal structure and molecular interactions. For example, in a related benzofuran derivative, the methyl group of the methylsulfanyl substituent was found to be almost perpendicular to the plane of the benzofuran fragment, with carboxylic acid groups involved in intermolecular hydrogen bonds, forming centrosymmetric dimers and further packing into stacks along certain axes by C—H⋯π interactions (Choi et al., 2008).

Synthesis and Chemical Reactions

  • Research has also focused on developing new synthetic routes and reactions involving similar benzofuran derivatives. For instance, a facile and general route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes was reported, showcasing broad functional group tolerance and smooth reaction progress (Sheng et al., 2014).

Material Science Applications

  • In material science, sulfur-containing carboxylic acids derived from benzofuran compounds have been investigated for their potential in photoinitiating systems for free-radical polymerization. These systems were studied in aqueous solutions, with findings suggesting that certain sulfur-containing carboxylic acids can be efficient electron donors in photoinduced polymerizations (Wrzyszczyński et al., 2000).

Fluorogenic Reagents

  • The compound's structural motif has been utilized in the design of fluorogenic reagents for carboxylic acids. A new fluorogenic reagent, designed based on the benzofuran structure, demonstrated superior properties for the detection of carboxylic acids, highlighting the utility of benzofuran derivatives in analytical chemistry (Uchiyama et al., 2001).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research could focus on further exploring the biological activities and therapeutic potential of this compound.

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3S/c17-10-5-7-11(8-6-10)21-9-13-12-3-1-2-4-14(12)20-15(13)16(18)19/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDMZTJFMUFHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 5
3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 6
3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

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